2-cyano-N-[5-(morpholine-4-sulfonyl)-2-(pyrrolidin-1-yl)phenyl]-3-phenylprop-2-enamide
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Description
2-cyano-N-[5-(morpholine-4-sulfonyl)-2-(pyrrolidin-1-yl)phenyl]-3-phenylprop-2-enamide is a useful research compound. Its molecular formula is C24H26N4O4S and its molecular weight is 466.56. The purity is usually 95%.
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Mechanism of Action
The compound also contains a cyano group and a phenylprop-2-enamide moiety, which could potentially undergo reactions such as the Suzuki–Miyaura cross-coupling . This reaction is a widely-used method for forming carbon-carbon bonds, which could potentially modify the compound’s structure and alter its interactions with its targets .
The compound’s pharmacokinetics, including its absorption, distribution, metabolism, and excretion (ADME) properties, would depend on various factors such as its chemical structure, the route of administration, and the patient’s physiological condition . These factors would also influence the compound’s bioavailability .
The compound’s action could result in various molecular and cellular effects, depending on its specific targets and the pathways it affects. These effects could include changes in gene expression, protein function, cellular signaling, and other biological processes .
Environmental factors such as temperature, pH, and the presence of other substances could influence the compound’s action, efficacy, and stability . For example, certain conditions could enhance or inhibit the compound’s interactions with its targets, alter its pharmacokinetics, or affect its stability .
Properties
IUPAC Name |
2-cyano-N-(5-morpholin-4-ylsulfonyl-2-pyrrolidin-1-ylphenyl)-3-phenylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O4S/c25-18-20(16-19-6-2-1-3-7-19)24(29)26-22-17-21(8-9-23(22)27-10-4-5-11-27)33(30,31)28-12-14-32-15-13-28/h1-3,6-9,16-17H,4-5,10-15H2,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPRJMXZXANFYBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=C(C=C2)S(=O)(=O)N3CCOCC3)NC(=O)C(=CC4=CC=CC=C4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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